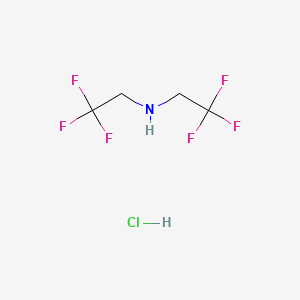

![molecular formula C10H11N3 B1521642 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1171920-77-6](/img/structure/B1521642.png)

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

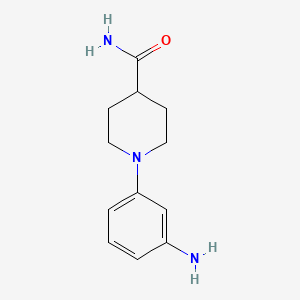

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound with the empirical formula C10H11N3 . It has a molecular weight of 173.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of new imidazo[4,5-b]pyridine derivatives, such as 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine, has been achieved by alkylation reactions under phase transfer catalysis (PTC) conditions .Molecular Structure Analysis

The molecular structure of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine is represented by the SMILES stringCn1cnc2cc (CC=C)cnc12 . The InChI key for this compound is HAIHJGPDLSURFH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine is a solid compound . It does not have a specified flash point .Wissenschaftliche Forschungsanwendungen

Versatile Scaffold for Therapeutic Agents

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine, belonging to the broader class of imidazo[4,5-b]pyridines, demonstrates a "drug prejudice" scaffold, highlighting its significance in medicinal chemistry. These compounds showcase a variety of applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and more. They are represented in various marketed preparations, such as zolimidine, zolpidem, alpidem, indicating the scaffold's potential for developing novel therapeutic agents. Structural modifications of this scaffold aim to discover and develop new drugs, underlining its versatility and importance in research for potential drug-like chemical libraries (Deep et al., 2016).

Corrosion Inhibition Properties

Recent research has evaluated imidazo[4,5-b]pyridine derivatives for their inhibitory performance against mild steel corrosion in acidic conditions. Compounds such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine have shown high inhibition performance, reaching inhibition percentages of 90% under certain conditions. These findings indicate that such derivatives can serve as mixed-type inhibitors, providing a foundation for the development of effective corrosion inhibitors in industrial applications. The synergy between experimental and computational approaches, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, supports the experimental results, offering insights into the interaction mechanisms at the molecular level (Saady et al., 2021).

Crystal Structure and Surface Analysis

The crystal structure and Hirshfeld surface analysis of a compound closely related to 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine, specifically 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, demonstrate the planarity of the imidazo[4,5-b]pyridine unit with slight rotation of substituents out of this plane. In the crystal, molecules are linked via weak intermolecular C—H⋯N hydrogen bonds, forming inversion dimers with π–π stacking interactions. This structure elucidation contributes to understanding the molecular interactions and stability of such compounds, potentially influencing their pharmacological properties and material science applications (Bourichi et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methyl-6-prop-2-enylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-3-4-8-5-9-10(11-6-8)13(2)7-12-9/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIHJGPDLSURFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674123 | |

| Record name | 3-Methyl-6-(prop-2-en-1-yl)-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine | |

CAS RN |

1171920-77-6 | |

| Record name | 3-Methyl-6-(prop-2-en-1-yl)-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)

![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)

![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)

![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)

![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)

![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)